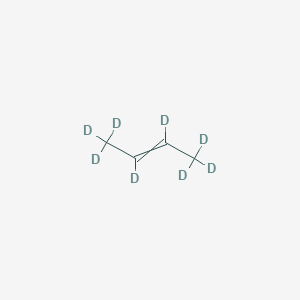
2-Butene-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butene-d8 is a deuterated form of 2-butene, where all hydrogen atoms are replaced with deuterium. It has the chemical formula C4D8 and a molecular weight of 64.16 g/mol . This compound is often used in scientific research due to its unique isotopic properties.
Métodos De Preparación
2-Butene-d8 can be synthesized through various methods. One common approach involves the deuteration of 2-butene using deuterium gas (D2) in the presence of a catalyst. This process typically requires specific reaction conditions, such as elevated temperatures and pressures, to ensure complete deuteration . Industrial production methods may involve the use of specialized equipment to handle and store deuterium gas safely.
Análisis De Reacciones Químicas
2-Butene-d8 undergoes similar chemical reactions as its non-deuterated counterpart, 2-butene. These reactions include:
Oxidation: this compound can be oxidized to form butanone-d8 using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Aplicaciones Científicas De Investigación
2-Butene-d8 is widely used in various scientific research fields:
Biology: Researchers use it to study metabolic pathways and enzyme mechanisms by tracking the incorporation of deuterium into biological molecules.
Medicine: It aids in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and as a tracer in environmental studies.
Mecanismo De Acción
The mechanism of action of 2-butene-d8 is similar to that of 2-butene. In catalytic hydrogenation, for example, the double bond in this compound interacts with the catalyst surface, allowing hydrogen atoms to add across the double bond, resulting in the formation of butane-d8 . The presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect, where reactions involving deuterium are generally slower than those involving hydrogen.
Comparación Con Compuestos Similares
2-Butene-d8 can be compared with other deuterated alkenes, such as 1-butene-d8 and ethylene-d4. While all these compounds share the characteristic of having deuterium atoms, this compound is unique due to its specific double bond position and geometric isomerism (cis and trans forms) . This makes it particularly useful for studying stereochemical effects in chemical reactions.
Conclusion
This compound is a valuable compound in scientific research due to its unique isotopic properties. Its applications span across chemistry, biology, medicine, and industry, making it an essential tool for researchers and industrial chemists alike.
Propiedades
Fórmula molecular |
C4H8 |
|---|---|
Peso molecular |
64.16 g/mol |
Nombre IUPAC |
1,1,1,2,3,4,4,4-octadeuteriobut-2-ene |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/i1D3,2D3,3D,4D |
Clave InChI |
IAQRGUVFOMOMEM-PIODKIDGSA-N |
SMILES isomérico |
[2H]C(=C([2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


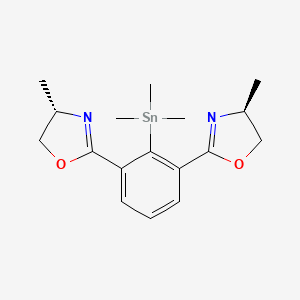
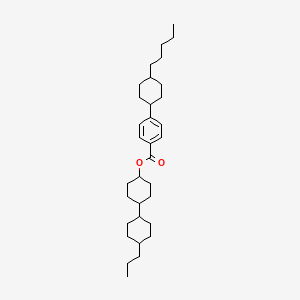
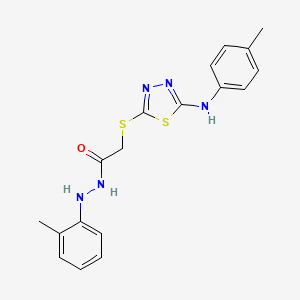
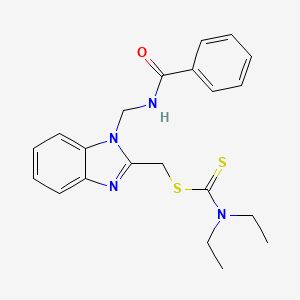
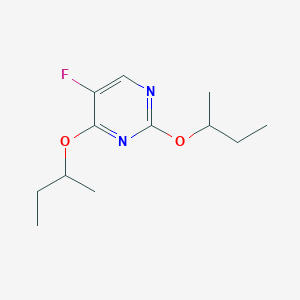
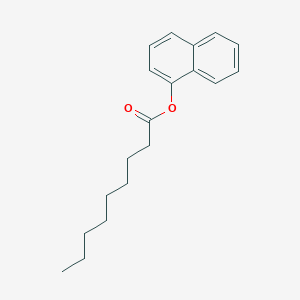
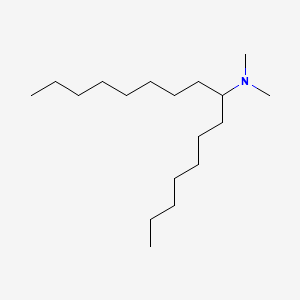
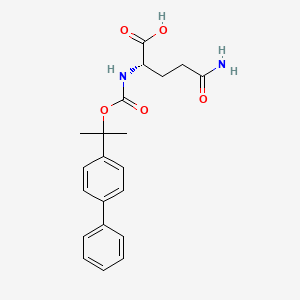
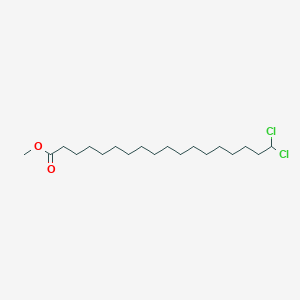
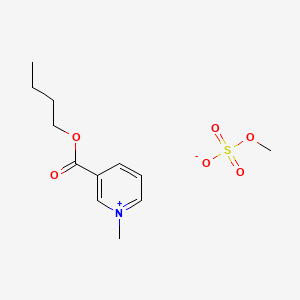
![2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride](/img/structure/B13785268.png)
![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)
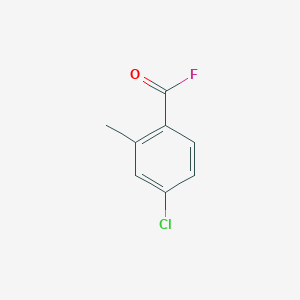
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
